Product packaging for 2-Bromo-3-chloro-6-fluoropyridine(Cat. No.:CAS No. 1211515-01-3)

2-Bromo-3-chloro-6-fluoropyridine

Cat. No.: B2809427
CAS No.: 1211515-01-3
M. Wt: 210.43
InChI Key: MWXJVTLWKAWFNF-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Polyhalogenated pyridine scaffolds are of immense importance in modern organic synthesis. These structures are key components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govchemrxiv.org The presence of multiple halogen atoms provides a platform for sequential and site-selective reactions, allowing for the controlled introduction of various functional groups.

The pyridine ring itself is a common feature in many biologically active compounds. nih.gov When substituted with halogens, its chemical properties are modified, enhancing its utility as a synthetic building block. These halogenated derivatives are often used to create libraries of compounds for drug discovery, as small changes in the substitution pattern on the pyridine ring can lead to significant differences in biological activity. acs.org Furthermore, polyhalogenated heterocycles, including pyridines, have been used as building blocks for creating macrocyclic systems with unique complexation properties. researchgate.net

Overview of Dihalo- and Trihalopyridines as Synthetic Intermediates

Dihalo- and trihalopyridines are staple intermediates for synthetic chemists. google.com They serve as precursors for a wide range of more complex substituted pyridines through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. researchgate.net For example, compounds like 2,4-dichloropyridine (B17371) and 2,4,6-trichloropyridine (B96486) are known to react with nucleophiles preferentially at the 4-position. acs.org

The ability to selectively react one halogen over another is a key advantage of using polyhalogenated pyridines. This chemoselectivity allows for a stepwise approach to building molecular complexity. For instance, in a di- or trihalopyridine, one halogen might be more susceptible to nucleophilic attack, while another is better suited for a palladium-catalyzed Suzuki or Sonogashira coupling reaction. researchgate.net This orthogonal reactivity is a powerful strategy in multi-step synthesis. Research has shown that even in challenging substrates, selective amination of polyhalogenated pyridines can be achieved, highlighting their role as versatile synthons for producing valuable 2-aminopyridine (B139424) derivatives. acs.org

Positional Isomerism and Reactivity Considerations in Halogenated Pyridines

The reactivity of a halogenated pyridine is profoundly influenced by the number, type, and position of the halogen substituents. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.govabertay.ac.uk Halogen atoms, being electron-withdrawing, further activate the ring towards such reactions.

In a molecule like 2-Bromo-3-chloro-6-fluoropyridine, several factors govern which halogen will react under specific conditions:

Nature of the Halogen: In nucleophilic aromatic substitution reactions, the C-F bond is often the most reactive among carbon-halogen bonds on an activated aromatic ring, followed by C-Cl and then C-Br. This is because fluorine is the most electronegative halogen, polarizing the carbon it is attached to and stabilizing the intermediate (Meisenheimer complex) formed during the reaction. Studies have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with nucleophiles. epfl.ch

Position on the Ring: Halogens at the 2- and 4- (or 6-) positions are generally more labile in SNAr reactions because the negative charge of the reaction intermediate can be delocalized onto the ring nitrogen atom. abertay.ac.uk A halogen at the 3-position is substantially less reactive towards nucleophilic substitution. abertay.ac.uk

Reaction Type: While fluorine is often the most reactive in SNAr, bromine and chlorine are typically preferred sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The relative reactivity in these reactions generally follows the order C-I > C-Br > C-Cl, which is related to bond strength and the ease of oxidative addition to the metal catalyst.

For this compound, a chemist can exploit these differences. A nucleophilic substitution would likely target the fluorine at the 6-position. In contrast, a palladium-catalyzed cross-coupling reaction would be expected to occur selectively at the C-Br bond at the 2-position. The chlorine at the 3-position is the most inert of the three halogens, often requiring more forcing conditions to react. This predictable hierarchy of reactivity makes trihalopyridines like this one exceptionally valuable for the controlled and regioselective synthesis of highly substituted pyridine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClFN B2809427 2-Bromo-3-chloro-6-fluoropyridine CAS No. 1211515-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJVTLWKAWFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-01-3
Record name 2-bromo-3-chloro-6-fluoropyridine
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Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluoropyridine and Analogous Compounds

De Novo Synthesis Approaches to the Pyridine (B92270) Core Incorporating Halogens

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a direct route to incorporating halogens. scirp.org These methods often involve multicomponent condensation reactions where the halogen atoms are introduced as part of the initial building blocks. nih.gov For instance, variations of the Hantzsch pyridine synthesis can be adapted to use halogenated starting materials, leading to the formation of a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the desired halogenated pyridine. udhtu.edu.ua Another approach involves the cycloaddition reactions of appropriately substituted 1,3-dienes with nitriles or other nitrogen-containing dienophiles. d-nb.info While powerful, these methods can sometimes be limited by the availability of the required precursors and may lack the modularity of functional group interconversion strategies. nih.gov

Functional Group Interconversions on Precursor Pyridines to Yield 2-Bromo-3-chloro-6-fluoropyridine

The modification of a pre-existing pyridine ring through functional group interconversions is a more common and versatile strategy for the synthesis of this compound. ub.eduscribd.com This approach allows for a stepwise and controlled introduction of the desired halogen substituents.

Halogenation Reactions

Direct halogenation of the pyridine ring is a fundamental transformation in the synthesis of halogenated pyridines. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Therefore, harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, are often required. nsf.gov

For the synthesis of this compound, a sequence of halogenation reactions on a suitable pyridine precursor is necessary. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring and the nature of the halogenating agent. nih.govnsf.gov

PrecursorReagentProductReference
PyridineBr₂/Oleum3-Bromopyridine (B30812) nsf.gov
2-Aminopyridine (B139424)NCS2-Amino-5-chloropyridine iust.ac.ir
2,6-DibromopyridineKF/18-crown-62-Bromo-6-fluoropyridine (B132718) chemicalbook.com

Amination-Diazotization-Halogenation Sequences

A powerful and widely used method for the introduction of halogens onto a pyridine ring is the Sandmeyer-type reaction, which involves the diazotization of an aminopyridine followed by treatment with a halide source. google.com This sequence is particularly useful for introducing bromine and chlorine. For the synthesis of this compound, one could envision starting with a diaminopyridine, sequentially converting the amino groups to the desired halogens.

For example, 2-amino-5-chloro-3-fluoropyridine (B1279587) can be converted to 2-bromo-5-chloro-3-fluoropyridine (B79493) via diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid. chemicalbook.com Similarly, a precursor like 3-amino-2-bromo-6-chloropyridine could potentially be fluorinated via a Balz-Schiemann type reaction, although these are often lower yielding for pyridines. A more modern approach for fluorination involves diazotization in anhydrous hydrogen fluoride (B91410). google.com

Strategies for Selective Halogen Introduction

Achieving the specific 2-bromo-3-chloro-6-fluoro substitution pattern requires careful strategic planning to control the regioselectivity of each halogenation step. The directing effects of existing substituents are crucial. For instance, an amino group strongly directs incoming electrophiles to the ortho and para positions. Conversely, halogens are deactivating but ortho-, para-directing.

One plausible synthetic route could start with the halogenation of a substituted pyridine. For instance, starting with 2,6-dichloropyridine, one could introduce a bromine at the 3-position. Subsequent selective fluorination at the 6-position, possibly through nucleophilic aromatic substitution (SNAr), could then yield the target compound. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which can be exploited for selective replacement. acs.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of a polysubstituted pyridine like this compound is a testament to the advancements in selective synthesis. bohrium.comx-mol.com

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For example, during the synthesis of a trihalopyridine, it might be necessary to perform a reaction at one position without affecting the other halogen atoms. This can be achieved by carefully choosing reagents and reaction conditions. nih.gov

Regioselectivity: This refers to the control of the position at which a reaction occurs. In the context of this compound synthesis, it is paramount to introduce each halogen at the correct carbon atom of the pyridine ring. nsf.govnih.gov This is often achieved by exploiting the directing effects of existing substituents or by using directed metalation strategies. researchgate.net

Stereoselectivity: While not directly applicable to the achiral this compound, stereoselectivity is a critical consideration in the synthesis of many more complex pyridine-containing molecules. acs.org

Recent advancements have focused on developing highly selective methods. For example, the use of specifically designed phosphine (B1218219) reagents can facilitate the selective halogenation of pyridines at the 4-position via the formation of phosphonium (B103445) salts. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov Another innovative approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate, which can then undergo highly regioselective halogenation before the ring is closed again. nsf.govnih.gov

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. mdpi.com In the context of halogenated pyridine synthesis, this includes the development of catalyst-free reactions, the use of safer solvents and reagents, and improving atom economy. scirp.org

For example, methods are being developed that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.net The use of water as a solvent is also being explored for certain reactions, such as the amination of polyhalogenated pyridines. acs.org Furthermore, there is a push towards developing more energy-efficient processes, for instance, by carrying out reactions at lower temperatures or using microwave-assisted synthesis to reduce reaction times. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener synthetic process by reducing solvent usage and waste generation. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 3 Chloro 6 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Bromo-3-chloro-6-fluoropyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In the case of this compound, the presence of multiple halogen atoms offers opportunities for selective substitution, which is governed by the inherent reactivity differences of the halogens and the electronic effects within the pyridine (B92270) ring.

Selective Displacement of Halogen Atoms (Bromine, Chlorine, Fluorine)

In SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I, which is counterintuitive to their electronegativity but is explained by the stability of the C-X bond and the ability of the halogen to stabilize the intermediate Meisenheimer complex. For halopyridines, the rate of reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). The fluorine atom, being the most electronegative, strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

In the context of this compound, the fluorine atom at the 6-position is generally the most susceptible to displacement by nucleophiles. This is due to the combined activating effects of the adjacent ring nitrogen and the other halogen substituents. Studies on related polyhalopyridines have shown that nucleophilic substitution often occurs selectively at the fluorine-substituted position. For instance, in reactions of 2-bromo-6-fluoropyridine (B132718) with amines, monosubstitution at the fluorine position is observed.

Influence of Pyridine Nitrogen and Halogen Positions on SNAr Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. This activation is a result of the nitrogen's electron-withdrawing inductive effect and its ability to stabilize the negatively charged Meisenheimer intermediate through resonance. Consequently, halogens at the 2-, 4-, and 6-positions are more readily displaced than those at the 3- and 5-positions.

In this compound, the fluorine atom is at the highly activated 6-position (ortho to the nitrogen). The bromine and chlorine atoms are at the 2- and 3-positions, respectively. While the 2-position is also activated by the nitrogen, the greater lability of the C-F bond compared to the C-Cl and C-Br bonds in SNAr reactions generally leads to preferential substitution at the 6-position. The chlorine atom at the 3-position is the least activated towards nucleophilic attack. The relative reactivity is also influenced by the nature of the nucleophile and the reaction conditions.

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing pyridine nitrogen.

In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine or bromine, contributing to the faster reaction rates observed with fluoropyridines. Recent studies have also proposed concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state, particularly with certain catalysts or strong bases.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The differential reactivity of the C-Br and C-Cl bonds in these catalytic cycles allows for selective functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for C-C bond formation. In the case of polyhalogenated pyridines, the reactivity of the C-X bond in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl. This allows for selective coupling at the position of the more reactive halogen.

For this compound, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed Suzuki-Miyaura couplings. This enables the selective introduction of an aryl or other organic group at the 2-position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. For example, studies on 2-bromo-6-chloropyridine (B1266251) C-nucleosides have shown that Suzuki-Miyaura coupling with phenylboronic acid occurs chemoselectively at the 2-position, displacing the bromine atom.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Dihalopyridine Derivative

EntryHalopyridine SubstrateBoronic AcidCatalystBaseSolventProductYield (%)Ref.
12-Bromo-6-chloropyridine C-nucleosidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene6-Chloro-2-phenylpyridine C-nucleoside63

This table illustrates the principle of selective Suzuki-Miyaura coupling on a related dihalopyridine system, demonstrating the preferential reactivity of the C-Br bond over the C-Cl bond.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond in the Buchwald-Hartwig amination follows the order C-I > C-Br > C-Cl. This allows for the selective amination at the 2-position of 2-bromo-3-chloro-

Sonogashira Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, the Sonogashira coupling typically occurs selectively at the C2 position, displacing the bromide. This is due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in the palladium catalytic cycle. whiterose.ac.uk

The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine, which also often serves as the solvent. wikipedia.org The chemoselectivity of the Sonogashira reaction on polyhalogenated pyridines allows for the synthesis of various alkynylpyridines. For instance, the reaction of 3,5-dibromo-2,6-dichloropyridine (B8238365) can be controlled to produce mono-, di-, tri-, and tetraalkynylated pyridines in good yields. nih.gov A study on 6-bromo-3-fluoro-2-pyridinecarbonitrile demonstrated a successful Sonogashira coupling with terminal alkynes, followed by conversion to the corresponding amidoximes, highlighting the utility of this reaction in creating diverse functionalized pyridines. soton.ac.uk

Reactant 1 Reactant 2 (Alkyne) Catalyst System Product Ref
This compound Terminal Alkyne Pd(PPh₃)₄, CuI, Base 2-alkynyl-3-chloro-6-fluoropyridine wikipedia.orgsoton.ac.uk
3,5-dibromo-2,6-dichloropyridine Terminal Alkyne Pd catalyst, CuI, Base Mono-, di-, tri-, and tetraalkynylated pyridines nih.gov
6-bromo-3-fluoro-2-pyridinecarbonitrile Terminal Alkyne Pd(PPh₃)₄, CuI, Et₃N 6-alkynyl-3-fluoro-2-pyridinecarbonitrile soton.ac.uk

Kumada, Negishi, and Stille Coupling Variants

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This reaction is a cost-effective method for forming carbon-carbon bonds. organic-chemistry.org For this compound, the Kumada coupling would be expected to proceed selectively at the C2 position, replacing the bromine atom. The use of functionalized Grignard reagents in Kumada couplings has been shown to be effective for a range of substrates, including those with sensitive functional groups. acs.org While specific examples with this compound are not prevalent in the literature, the general principles of Kumada coupling suggest its applicability for selective C-C bond formation at the C2 position. researchgate.net

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org It is a versatile and widely used reaction for the synthesis of unsymmetrical biaryls and other coupled products. organic-chemistry.org Similar to other palladium-catalyzed cross-couplings, the Negishi reaction with this compound would selectively occur at the C-Br bond. The methodology has been successfully applied to the synthesis of various carbolines through a sequence involving directed ortho-lithiation, zincation, and Negishi cross-coupling of fluoropyridines with 2-haloanilines. chemrxiv.orgljmu.ac.uk This demonstrates the potential for selective functionalization of halogenated pyridines using Negishi coupling.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. In the case of polyhalogenated pyridines, the Stille coupling demonstrates high chemoselectivity. For example, the reaction of 6-bromo-2-chloro-3-iodopyridine (B1532081) derivatives with tributyl(2-pyridyl)stannane resulted in the selective replacement of the bromine atom. rsc.org This selectivity is attributed to the relative bond strengths (C-I > C-Br > C-Cl), making the C-Br bond more reactive than the C-Cl bond in this context. whiterose.ac.ukrsc.org Therefore, for this compound, the Stille coupling would be expected to selectively functionalize the C2 position.

Coupling Reaction Organometallic Reagent Catalyst Expected Product with this compound Ref
Kumada Grignard Reagent (R-MgX) Ni or Pd 2-R-3-chloro-6-fluoropyridine organic-chemistry.orgacs.org
Negishi Organozinc (R-ZnX) Ni or Pd 2-R-3-chloro-6-fluoropyridine organic-chemistry.orgchemrxiv.org
Stille Organostannane (R-SnR'₃) Pd 2-R-3-chloro-6-fluoropyridine wikipedia.orgrsc.org

Chemodivergent and Chemoselective Catalysis in Polyhalogenated Pyridines

Chemodivergent catalysis refers to the ability to control the reaction pathway to yield different products from a single starting material by modifying the catalyst or reaction conditions. rsc.org In the context of polyhalogenated pyridines, this allows for the selective functionalization of different halogenated positions. bohrium.comresearchgate.net

The inherent reactivity difference between C-Br, C-Cl, and C-F bonds often dictates the site of reaction in palladium-catalyzed cross-couplings. whiterose.ac.uk However, the choice of catalyst and ligands can sometimes override this inherent selectivity. For instance, in some dihalopyridines, specific ligands can promote coupling at the less reactive C-Cl position over the C-Br position, although this is less common. acs.org The ability to selectively functionalize one halogen over another in a polyhalogenated pyridine is a powerful synthetic tool. nih.gov For this compound, the typical chemoselectivity would favor reaction at the C2-Br bond. Subsequent modification of the remaining chloro and fluoro groups would require different reaction conditions, potentially involving nucleophilic aromatic substitution. nih.gov

Ligand Effects on Cross-Coupling Selectivity and Efficiency

The choice of ligand in a palladium-catalyzed cross-coupling reaction can have a profound impact on both the selectivity and efficiency of the reaction. bohrium.com Ligands can influence the steric and electronic properties of the palladium catalyst, thereby altering its reactivity and selectivity. bohrium.commontana.edu

For polyhalogenated pyridines, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalyst activity and promote coupling at specific sites. nih.govescholarship.org In some cases, judicious ligand choice can even invert the "innate" selectivity of a reaction. nih.gov For example, while a standard palladium catalyst might favor coupling at the C2 position of a 2,4-dichloropyridine (B17371), a sterically hindered NHC ligand can promote selective coupling at the C4 position. nih.gov While specific studies on ligand effects for this compound are limited, the principles established for other polyhalogenated pyridines suggest that ligand tuning could be a viable strategy to control the outcome of cross-coupling reactions involving this substrate.

Other Electrophilic and Radical Reactions Involving this compound

Information specifically detailing electrophilic and radical reactions of this compound is scarce in the reviewed literature. However, general principles of pyridine chemistry can be applied. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. When such reactions do occur, they typically require harsh conditions. The presence of three electron-withdrawing halogen atoms would further deactivate the ring towards electrophilic attack.

Radical reactions on pyridines are more common, particularly Minisci-type reactions, which involve the addition of a radical to the protonated pyridine ring. The regioselectivity of such reactions is influenced by both steric and electronic factors.

Reactivity of N-Oxide Derivatives of Pyridines in Functionalization Reactions

Pyridine N-oxides are versatile intermediates in the functionalization of pyridines. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. Electrophilic substitution, such as nitration, typically occurs at the 4-position of the pyridine N-oxide. rsc.org

The N-oxide can also facilitate nucleophilic substitution at the 2- and 6-positions. For instance, treatment of a pyridine N-oxide with reagents like POCl₃ or SO₂Cl₂ can introduce a chlorine atom at the 2- or 4-position. researchgate.net Furthermore, pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are excellent precursors for the synthesis of 2-fluoropyridines. acs.org This strategy is particularly useful for radiofluorination in the synthesis of PET tracers. acs.org While specific studies on the N-oxide of this compound were not found, these general reactivity patterns of pyridine N-oxides suggest that its N-oxide derivative would be a valuable intermediate for further functionalization.

Derivatization and Functionalization of 2 Bromo 3 Chloro 6 Fluoropyridine

Synthesis of Pyridine (B92270) Derivatives via Sequential Transformations

The differential reactivity of the halogen substituents on the 2-bromo-3-chloro-6-fluoropyridine ring is the key to its utility in sequential transformations. Chemists can selectively target one halogen for substitution while leaving the others intact for subsequent reactions. This hierarchical reactivity enables a step-by-step approach to building complex molecules.

Typically, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, will selectively occur at the more reactive C-Br bond. rsc.orgnih.gov This allows for the initial introduction of a carbon-based substituent at the 2-position. The remaining chloro and fluoro substituents can then be targeted in subsequent steps. For instance, after a Suzuki coupling at the C-Br bond, the C-Cl bond can be functionalized through another cross-coupling reaction under more forcing conditions or via nucleophilic aromatic substitution (SNAr). This stepwise approach is fundamental to creating a small library of 2,6-disubstituted pyridine derivatives from a single starting material. rsc.org

Introduction of Diverse Functional Groups

The unique electronic properties of the this compound scaffold permit the introduction of a wide variety of chemical moieties, each targeting a specific halogenated position based on the chosen reaction conditions.

Carbonyl-Containing Substituents (e.g., Carboxylic Acids, Nitriles)

The introduction of carbonyl functionalities, such as nitriles (a precursor to carboxylic acids), can be achieved through palladium-catalyzed cyanation reactions. Using cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), the bromine at the C-2 position can be selectively replaced with a nitrile group. nih.govresearchgate.net This transformation is predicated on the higher reactivity of the C-Br bond towards oxidative addition in the palladium catalytic cycle compared to the C-Cl bond.

Table 1: Illustrative Palladium-Catalyzed Cyanation

Starting Material Cyanide Source Catalyst System Product Position of Functionalization

Note: This table represents a typical, expected outcome based on established principles of palladium-catalyzed cyanation of polyhalogenated heteroarenes.

Alkyl, Aryl, and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions are exceptionally effective for forming carbon-carbon bonds on the pyridine ring. The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a prime example. For this compound, this reaction demonstrates high regioselectivity, favoring substitution at the C-2 position. rsc.org This allows for the precise installation of a wide range of aryl, heteroaryl, or alkyl groups.

A study on the chemoselective transformations of a closely related 6-bromo-2-chloropyridine C-nucleoside derivative showed that Suzuki coupling with methylboronic acid selectively replaced the bromine atom, leaving the chlorine atom untouched. rsc.org This principle is directly applicable to this compound.

Table 2: Regioselective Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 (Boronic Acid) Catalyst Base Product Yield
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 3-Chloro-6-fluoro-2-phenylpyridine High

Note: This table is based on established regioselectivity for Suzuki reactions on bromo-chloro-substituted heterocycles. rsc.orgresearchgate.net

Nitrogen-Containing Functions (e.g., Amines)

Nitrogen-containing groups can be introduced through two primary pathways: palladium-catalyzed amination (Buchwald-Hartwig reaction) or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination : This palladium-catalyzed method, like the Suzuki reaction, shows a strong preference for reacting at the C-Br bond. researchgate.netnih.gov This allows for the selective synthesis of 2-amino-3-chloro-6-fluoropyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) : In contrast to palladium-catalyzed reactions, SNAr reactions are governed by the stability of the intermediate (Meisenheimer complex) and the leaving group's ability to be displaced. The highly electronegative fluorine atom strongly activates the carbon it is attached to for nucleophilic attack. youtube.comyoutube.com Therefore, under SNAr conditions (e.g., heating with an amine in a polar aprotic solvent), a nucleophile like an amine will preferentially displace the fluoride (B91410) at the C-6 position. A study on the chemoselective amination of the isomeric 5-bromo-2-chloro-3-fluoropyridine (B1227324) confirmed that under catalytic conditions, substitution occurs at the bromine, while under SNAr conditions, the fluorine is selectively substituted. researchgate.net

Table 3: Selective Introduction of Amino Groups

Reaction Type Reagent Conditions Product Position of Functionalization
Buchwald-Hartwig Morpholine Pd catalyst, Base 4-(3-Chloro-6-fluoropyridin-2-yl)morpholine C-2 (Bromine replacement)

Construction of Complex Polyfunctionalized Pyridine Systems

By leveraging the distinct reactivity of each halogen, complex, polyfunctionalized pyridines can be assembled from this compound. A synthetic sequence might begin with a Suzuki coupling to install an aryl group at the C-2 position. The resulting 2-aryl-3-chloro-6-fluoropyridine is now a substrate for a second functionalization. An SNAr reaction can then be employed to introduce an amine at the C-6 position by displacing the fluoride. This two-step sequence yields a 2-aryl-3-chloro-6-aminopyridine derivative, a highly substituted and valuable heterocyclic core for further elaboration. rsc.orgnih.gov This iterative functionalization showcases the power of using a polyhalogenated starting material to rapidly build molecular complexity.

Regioselectivity and Control in Multiple Functionalization Steps

Control over regioselectivity is paramount when functionalizing a molecule with multiple potential reaction sites like this compound. The choice of reaction mechanism is the primary tool for directing a substituent to the desired position.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Cyanation) : The selectivity in these reactions is dictated by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This rate follows the general trend of C-I > C-Br > C-OTf > C-Cl. nih.gov Therefore, for this compound, the palladium catalyst will react almost exclusively with the C-Br bond at the 2-position, leaving the C-Cl and C-F bonds intact under typical conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr) : The regioselectivity of SNAr is governed by two factors: the activation of the aromatic ring towards nucleophilic attack and the nature of the leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. youtube.com Halogens activate the ring for attack and stabilize the intermediate through their inductive electron-withdrawing effect, which follows the order F > Cl > Br > I. The leaving group aptitude generally follows the reverse order (I > Br > Cl > F). However, in many SNAr reactions on highly activated rings (like pyridines), the initial attack is the slow step, making the C-F bond the most reactive site due to fluorine's superior activating effect. youtube.comacs.org Thus, nucleophiles will preferentially attack the C-6 position and displace fluoride.

This orthogonal reactivity allows chemists to choose their reaction conditions to selectively functionalize either the C-2 position (via palladium catalysis) or the C-6 position (via SNAr), providing a powerful and predictable strategy for the synthesis of complex pyridine derivatives.

Computational and Theoretical Studies of 2 Bromo 3 Chloro 6 Fluoropyridine and Its Analogs

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. For pyridine (B92270) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide excellent agreement with experimental data for molecular structures and vibrational frequencies. researchgate.netresearchgate.net

Studies on related halogenated pyridines reveal that the substitution of halogen atoms significantly influences the electronic properties of the pyridine ring. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is consistently observed due to halogen substitution at the C(2) position. researchgate.net However, other ring bond distances are often only slightly affected compared to pyridine itself. researchgate.net

DFT calculations are also instrumental in analyzing the reactivity of these compounds. The electronic withdrawing nature of halogen substituents and their position on the pyridine ring are key determinants of the molecule's reactivity, particularly towards nucleophilic aromatic substitution. For example, in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, the electron-withdrawing substituents create positive regions on the electrostatic potential surface, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For halogenated pyridine derivatives, FMO analysis helps in understanding their reaction mechanisms. The HOMO is often localized on the aromatic ring with contributions from the lone pairs of the halogen atoms, while the LUMO typically exhibits antibonding character. This distribution influences the compound's propensity for nucleophilic or electrophilic attack.

Computational studies on various pyridine derivatives have shown that the nature and position of substituents significantly alter the HOMO and LUMO energy levels. For instance, in a study of 2-fluoropyridine (B1216828) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, suggesting higher reactivity. researchgate.net Conversely, bromine-substituted 2-fluoropyridine exhibited higher free energy values. researchgate.net

Table 1: Frontier Molecular Orbital Energies of Selected Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-chloro-6-trifluoromethylnicotinic acid---
4-(trifluoromethyl) nicotinic acid---
6-(trifluoromethyl) nicotinic acid---
methyl 2-aminopyridine-4-carboxylate-0.23167-0.70470.1612
N-methyl-4-chloropyridine-2-carboxamide---

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. For reactions like nucleophilic aromatic substitution (SNAr), which are common for halogenated pyridines, DFT calculations can map out the potential energy surface of the reaction.

For example, a study on the SNAr of 2-chloro-3-fluoropyridine (B99640) with the anion of benzyl (B1604629) alcohol in DMSO calculated the reaction coordinates for substitution at both the C2 and C3 positions. rsc.org The calculations revealed that the pathway for substitution at the C3 position was the major reactive site. rsc.org Such predictions are crucial for synthetic chemists to control reaction outcomes and optimize conditions. The dehalogenation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) by elimination serves as another example where reactivity and selectivity rules can predict the major product. researchgate.net

Computational Studies on Solvent Effects on Reactivity

The solvent environment can significantly influence the reactivity and properties of molecules. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular structure, stability, and reaction rates. researchgate.netresearchgate.net

A study on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) using DFT with the B3LYP/6-311++G(d,p) method investigated the effects of various solvents, including benzene, toluene, chloroform, dichloromethane, ethanol, dimethylsulfoxide, and water. researchgate.net The results indicated that while molecular parameters were only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties were significantly affected. researchgate.net These findings highlight the importance of considering solvent effects in computational predictions of reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. These models rely on calculated molecular descriptors, which can be obtained from computational chemistry methods like DFT.

For pyridine derivatives, QSAR and QSPR studies can be employed to predict various properties, such as toxicity, bioavailability, or reactivity, for a large set of related compounds. For instance, a study on the nucleophilicity of substituted pyridines used DFT calculations to develop a theoretical nucleophilicity scale. ias.ac.in This scale could then be used to predict the nucleophilicity of new pyridine analogues. ias.ac.in Similarly, QSAR models have been developed to predict the Henry's Law constants for various organic compounds, including halogenated ones, which is important for environmental fate assessment. researchgate.net

Advanced Applications in the Synthesis of Complex Organic Molecules

2-Bromo-3-chloro-6-fluoropyridine as a Versatile Building Block in Synthetic Sequences

The reactivity of the halogen atoms on the pyridine (B92270) ring of this compound varies, allowing for selective and sequential reactions. The bromine atom at the 2-position is particularly susceptible to displacement, making it a key site for initial modifications. This differential reactivity is fundamental to its utility as a versatile building block in the synthesis of complex molecules.

The compound's utility is demonstrated in its reactions, such as the Suzuki coupling, which can be performed selectively at the bromine atom. This allows for the introduction of various aryl or heteroaryl groups at this position, while leaving the chloro and fluoro substituents available for subsequent transformations. This step-wise functionalization is a cornerstone of its application in constructing elaborate molecular architectures.

Role in the Development of Pyridine-Based Scaffolds for Chemical Research

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science. This compound serves as a key starting material for a diverse array of substituted pyridine compounds. The ability to selectively functionalize the 2, 3, and 6 positions of the pyridine ring allows for the systematic development of libraries of compounds with varied electronic and steric properties.

The synthesis of novel pyridine-based scaffolds often begins with the displacement of the bromo group, followed by reactions at the chloro and fluoro positions. This controlled, stepwise approach enables the creation of highly substituted pyridines that would be challenging to synthesize through other methods. These scaffolds form the core of new chemical entities being investigated for a range of applications.

Strategies for Target-Oriented Synthesis Utilizing the Compound

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a predefined structure and function. The predictable and selective reactivity of this compound makes it an excellent tool for such endeavors. Synthetic strategies can be designed to leverage the differential reactivity of its halogen atoms to build molecular complexity in a controlled manner.

For instance, a synthetic plan might involve an initial Suzuki or Stille coupling at the 2-position, followed by a nucleophilic aromatic substitution at the 6-position, and finally a Sonogashira coupling at the 3-position. This strategic and sequential introduction of different functionalities is a powerful method for assembling complex target molecules.

Innovation in Synthetic Routes to Bioactive Molecules and Advanced Materials Precursors

The development of novel synthetic routes is crucial for accessing new bioactive molecules and precursors for advanced materials. This compound has been instrumental in a number of innovative synthetic pathways. Its use allows for the efficient construction of polysubstituted pyridine cores that are present in many biologically active compounds, including pharmaceuticals and agrochemicals.

Furthermore, the electronic properties conferred by the fluorine and chlorine atoms make pyridine derivatives synthesized from this compound of interest in the field of materials science. These derivatives can serve as precursors to organic light-emitting diodes (OLEDs), sensors, and other advanced materials where the electronic nature of the aromatic system is critical.

Design and Synthesis of Ligands for Catalysis

The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its reactivity. Substituted pyridines are a prominent class of ligands, and this compound provides a valuable entry point for creating novel ligand structures.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Site-Selective Functionalization

The selective functionalization of polyhalogenated pyridines, where different halogens can be targeted for reaction based on their position and reactivity, is a significant area of research. bohrium.comrsc.org For 2-Bromo-3-chloro-6-fluoropyridine, this presents an intriguing challenge and opportunity. Future research will likely focus on the development of novel catalytic systems, particularly those based on transition metals like palladium, to enable site-selective cross-coupling reactions. bohrium.com The ability to selectively replace the bromine, chlorine, or fluorine atom would provide a powerful tool for creating a diverse range of derivatives. Research into phosphine (B1218219) ligands that can tune the selectivity of these reactions is a promising avenue. researchgate.net

Exploration of Alternative, Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies. ijarsct.co.in Future research concerning this compound will likely explore more sustainable synthetic routes. This could involve the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. ijarsct.co.inbohrium.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, and the use of greener solvents like fluorinated alcohols are potential areas of investigation. bohrium.com Furthermore, exploring biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally friendly approach to modifying this compound. ijarsct.co.in

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved safety, scalability, and reaction control. beilstein-journals.orgmdpi.comresearchgate.net The integration of flow chemistry for the synthesis and functionalization of this compound represents a significant future direction. This technology could enable more efficient and reproducible production of this key intermediate. researchgate.net Automated synthesis platforms, which can perform numerous reactions in parallel, could be used in conjunction with flow chemistry to rapidly screen different reaction conditions and catalysts for the functionalization of this pyridine (B92270) derivative. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time insights into reaction pathways and the formation of intermediates. nih.govdicp.ac.cn Future research will likely employ these techniques to elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound, leading to more rational and efficient synthetic strategies.

Computational Chemistry in Predictive Synthesis and Reactivity Design

Computational chemistry has become an indispensable tool in modern chemical research. chemrxiv.orgias.ac.in In the context of this compound, density functional theory (DFT) and other computational methods can be used to predict its reactivity, understand the regioselectivity of its reactions, and design new catalysts for its functionalization. chemrxiv.orgias.ac.in By modeling the electronic structure and reaction pathways, researchers can gain insights that would be difficult or impossible to obtain through experiments alone. This predictive power can accelerate the discovery of new reactions and applications for this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-chloro-6-fluoropyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Halogenation and fluorination strategies are commonly employed. For example, bromination of 3-chloro-6-fluoropyridine using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous DCM can yield the target compound. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC .
  • Key Parameters : Temperature control minimizes side reactions (e.g., dehalogenation), while stoichiometric excess of brominating agents ensures complete substitution.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 reveal distinct signals for bromine (δ ~7.5–8.5 ppm, aromatic protons) and chlorine/fluorine coupling patterns. 19F^{19}\text{F} NMR is critical for verifying fluorination .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (210.43 g/mol) and isotopic patterns for Br/Cl .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Spill containment requires inert absorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Storage conditions: airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of halogenated pyridines like this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths and angles, distinguishing between positional isomers. For example, Br/Cl/fluorine positions are confirmed via electron density maps. Refinement in SHELXL with TWIN/BASF commands addresses twinning in low-symmetry space groups .
  • Case Study : A 2023 study resolved ambiguities in a bromo-chloro-fluoropyridine derivative using Mo-Kα radiation (λ = 0.71073 Å) and anisotropic displacement parameters (R1_1 = 0.032) .

Q. What mechanistic insights explain the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodology : DFT calculations (B3LYP/6-311+G(d,p)) model transition states to predict reactivity. The bromine atom’s higher electronegativity directs palladium catalysts to the C2 position, leaving chlorine/fluorine inert. Experimental validation: GC-MS monitors coupling products with aryl boronic acids .

Q. How do steric and electronic effects of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : Kinetic studies (UV-Vis monitoring at 300 nm) quantify reaction rates with methoxide/amine nucleophiles. Hammett plots correlate σ^- values with activation energies. Fluorine’s electron-withdrawing effect enhances SNAr at C6, while chlorine’s steric hindrance at C3 slows reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.